molecular formula C22H24FN3OS B2979725 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 450342-77-5

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2979725
CAS No.: 450342-77-5
M. Wt: 397.51
InChI Key: NPFQAVVQMVYWDP-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a heterocyclic organic compound featuring a thieno[3,4-c]pyrazole core fused with a fluorophenyl substituent and an adamantane carboxamide moiety. The compound’s IUPAC name, as specified in the provided evidence, includes the notation 5-oxo-2H,4H,6H-5λ⁴, indicating a sulfone (oxo) group at position 5 of the thienopyrazole ring and a specific oxidation state . Key properties from the evidence include:

  • CAS Number: 958612-97-0
  • Molecular Formula: C₂₂H₂₄FN₃O₂S
  • Molecular Weight: 413.51 g/mol
  • Purity: ≥95%
  • Primary Use: Research and development applications .

The adamantane group confers rigidity and lipophilicity, while the fluorophenyl substituent may enhance metabolic stability.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-16-1-3-17(4-2-16)26-20(18-11-28-12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFQAVVQMVYWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves several steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic substitution reactions, while the adamantane carboxamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thieno[3,4-c]pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The adamantane moiety enhances the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the compound’s features, the following comparisons can be inferred using general chemical principles:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
N-[2-(4-fluorophenyl)-...adamantane-1-carboxamide Thieno[3,4-c]pyrazole 4-fluorophenyl, adamantane carboxamide 413.51 High lipophilicity (logP ~4.2)*
Celecoxib Pyrazole 4-methylsulfonylphenyl 381.37 COX-2 inhibitor, lower logP (~3.0)
Rimonabant Pyrazole Dichlorophenyl, piperidinyl 463.79 CB1 receptor antagonist
Thieno[2,3-c]pyrazole derivatives Thienopyrazole (isomeric) Variable aryl/alkyl groups ~390–420 Kinase inhibition, improved solubility

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Adamantane vs. Other Bulky Groups : The adamantane carboxamide in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., methylsulfonyl in celecoxib) but may reduce aqueous solubility .

Thienopyrazole vs. However, positional isomerism (e.g., thieno[2,3-c]pyrazole) could alter binding affinities .

Fluorophenyl Substituent: The 4-fluorophenyl group is a common bioisostere for improving pharmacokinetics, as seen in antipsychotics (e.g., loxapine). Its presence here may enhance target selectivity compared to non-fluorinated analogs.

Research Findings and Limitations

  • Synthesis Challenges: The sulfone (5-oxo) group in the thienopyrazole ring requires controlled oxidation steps, which may limit scalability .
  • Biological Data: No activity data (e.g., IC₅₀, binding assays) are provided in the evidence, making functional comparisons speculative.

Biological Activity

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure comprising an adamantane core and a thieno[3,4-c]pyrazole moiety. The presence of the fluorophenyl group enhances its lipophilicity and biological interactions. The molecular formula is C17H19FN4O2SC_{17}H_{19}FN_{4}O_{2}S, with the following structural representation:

SMILES CC C CNC C Nc1c CSC2 c2nn1 c cc1 ccc1F O O\text{SMILES CC C CNC C Nc1c CSC2 c2nn1 c cc1 ccc1F O O}

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Pyrazole derivatives are known to inhibit several kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer progression and signaling pathways .
  • Antiviral Activity : The adamantane structure is associated with antiviral properties, particularly against orthopoxviruses, by mimicking the action of phospholipase enzymes .
  • Anti-inflammatory Effects : These compounds also demonstrate anti-inflammatory activities by modulating inflammatory pathways and reducing cytokine production.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies:

Antitumor Activity

Several studies have demonstrated that thienopyrazole derivatives exhibit significant antitumor activity. For instance:

CompoundTargetIC50 (µM)Reference
G857-0799BRAF(V600E)0.5
G857-0799EGFR0.8

Antimicrobial Activity

In vitro studies have shown that this class of compounds possesses antimicrobial properties against various pathogens:

CompoundPathogenActivityReference
G857-0799Staphylococcus aureusModerate
G857-0799E. coliHigh

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrazole derivatives revealed that this compound exhibited potent inhibitory effects on cancer cell lines expressing BRAF mutations.
  • Inflammatory Response Modulation : In a model of acute inflammation, this compound significantly reduced edema in animal models, suggesting its potential as an anti-inflammatory agent.

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